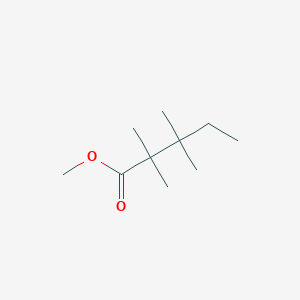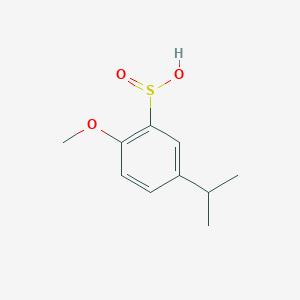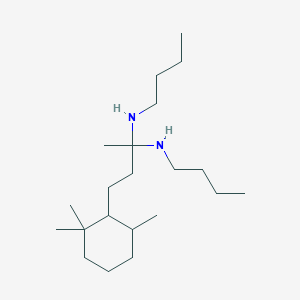![molecular formula C30H46O4S2 B14379523 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] CAS No. 88660-99-5](/img/structure/B14379523.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is a chemical compound known for its unique structure and properties It features a disulfide bond linking two phenolic rings, each substituted with a hydroxymethyl group and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] typically involves the following steps:
Formation of the Phenolic Rings: The phenolic rings are synthesized through a series of reactions starting from benzene derivatives. These reactions often include nitration, reduction, and alkylation to introduce the necessary substituents.
Introduction of the Disulfide Bond: The disulfide bond is introduced by oxidizing thiol groups. This can be achieved using reagents such as iodine or hydrogen peroxide under controlled conditions.
Final Assembly: The hydroxymethyl and octyl groups are introduced through alkylation reactions, often using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in an aqueous or organic solvent.
Reduction: Dithiothreitol or other thiol-based reducing agents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated phenolic derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] involves its ability to interact with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Disulfide Bond Interactions: The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- 2,2’-Disulfanediylbis(N-methylbenzamide)
- 2,2’-Disulfanediylbis(n-sec-butylbenzamide)
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol] is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of both hydroxymethyl and octyl groups enhances its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
88660-99-5 |
|---|---|
Molecular Formula |
C30H46O4S2 |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
2-[[2-hydroxy-3-(hydroxymethyl)-5-octylphenyl]disulfanyl]-6-(hydroxymethyl)-4-octylphenol |
InChI |
InChI=1S/C30H46O4S2/c1-3-5-7-9-11-13-15-23-17-25(21-31)29(33)27(19-23)35-36-28-20-24(18-26(22-32)30(28)34)16-14-12-10-8-6-4-2/h17-20,31-34H,3-16,21-22H2,1-2H3 |
InChI Key |
KVUZOFGYXAIJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)CCCCCCCC)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




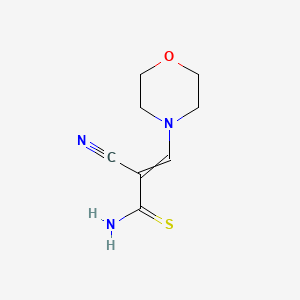
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
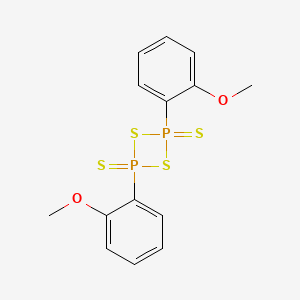
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
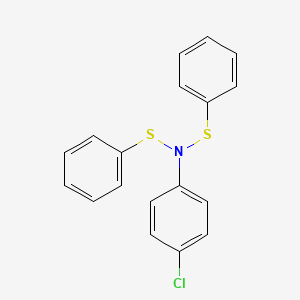
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
